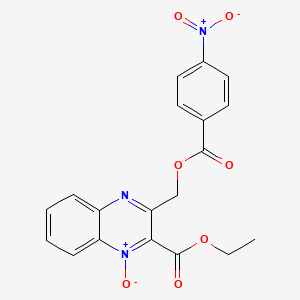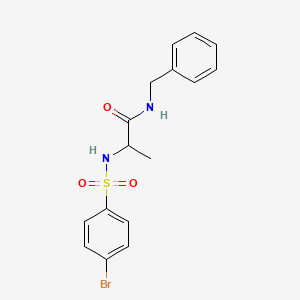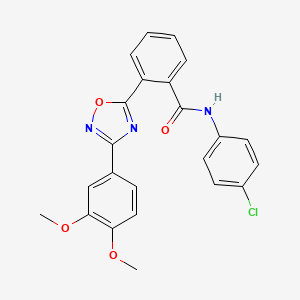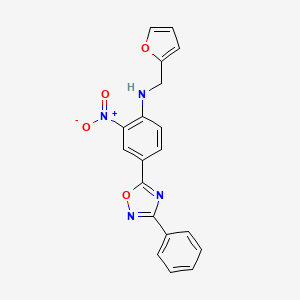
2-(ethoxycarbonyl)-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethoxycarbonyl)-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as ECO-QUINOX or ECO-Q, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ECO-Q is a member of the quinoxaline family of compounds, which are known for their diverse biological activities, including antiviral, anticancer, and antibacterial properties.
Wirkmechanismus
The mechanism of action of ECO-Q is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. ECO-Q has also been shown to inhibit the activity of certain enzymes, such as topoisomerases and protein kinases, which play important roles in cellular processes.
Biochemical and Physiological Effects:
ECO-Q has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the inhibition of certain enzymes. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ECO-Q is its potent antiviral and anticancer activity, which makes it a promising candidate for the development of new therapeutics. However, ECO-Q has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on ECO-Q. One area of interest is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of interest is the identification of new targets and mechanisms of action for ECO-Q, which could lead to the development of new therapeutics for a range of diseases. Finally, further studies are needed to investigate the safety and toxicity of ECO-Q in animal models and human clinical trials.
Synthesemethoden
The synthesis of ECO-Q involves a multi-step process that begins with the reaction of 2,3-diaminopyrazine with ethyl chloroformate to form 2-(ethoxycarbonyl)quinoxaline. This intermediate is then reacted with 4-nitrobenzyl alcohol in the presence of a base to form 2-(ethoxycarbonyl)-3-((4-nitrobenzyl)oxy)quinoxaline. Finally, this compound is oxidized to yield ECO-Q.
Wissenschaftliche Forschungsanwendungen
ECO-Q has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to possess potent antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. ECO-Q has also been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
ethyl 3-[(4-nitrobenzoyl)oxymethyl]-1-oxidoquinoxalin-1-ium-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7/c1-2-28-19(24)17-15(20-14-5-3-4-6-16(14)21(17)25)11-29-18(23)12-7-9-13(10-8-12)22(26)27/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZKBIDZGYBKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-({[(4-nitrophenyl)carbonyl]oxy}methyl)quinoxaline-2-carboxylate 1-oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)

![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)

![(Z)-2-((5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/no-structure.png)






![1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7715670.png)

